
2,2,4-Trimethyl-1,3-pentanediol dipelargonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-1,3-pentanediol dipelargonate (TMPD) is a chemical compound that is widely used in various industries, including cosmetics, food, and pharmaceuticals. It is a colorless and odorless liquid that is soluble in water and has a low toxicity level. TMPD is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is not fully understood, but it is believed to act as a surfactant, emulsifier, and dispersant by reducing the surface tension of liquids and facilitating the dispersion of particles in a liquid medium. 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is also believed to act as a plasticizer by increasing the flexibility and durability of polymers.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate are not well studied, but it is believed to have low toxicity and to be safe for use in various industries. However, further research is needed to fully understand the potential health effects of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate in lab experiments include its low toxicity, high solubility, and ability to act as a surfactant, emulsifier, and dispersant. However, the limitations of using 2,2,4-Trimethyl-1,3-pentanediol dipelargonate include its high cost, complex synthesis process, and limited availability.
Zukünftige Richtungen
For 2,2,4-Trimethyl-1,3-pentanediol dipelargonate research include studying its potential use as a drug delivery agent, investigating its potential health effects, and developing new synthesis methods that are more cost-effective and environmentally friendly. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate may have potential applications in the production of biodegradable polymers, as well as in the development of new coatings, adhesives, and inks.
Synthesemethoden
2,2,4-Trimethyl-1,3-pentanediol dipelargonate is synthesized through a multistep process that involves the reaction of pentaerythritol with isobutyraldehyde and n-butyraldehyde. The first step involves the reaction of pentaerythritol with isobutyraldehyde to form 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate. The second step involves the reaction of the mono-isobutyrate with n-butyraldehyde to form 2,2,4-Trimethyl-1,3-pentanediol dipelargonate. The synthesis of 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is a complex process that requires careful control of the reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-1,3-pentanediol dipelargonate has numerous scientific research applications, including its use as a surfactant, emulsifier, and dispersant in various industries. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. In addition, 2,2,4-Trimethyl-1,3-pentanediol dipelargonate is used as a lubricant in the production of metalworking fluids, and as a solvent in the production of coatings, adhesives, and inks.
Eigenschaften
CAS-Nummer |
15721-83-2 |
|---|---|
Produktname |
2,2,4-Trimethyl-1,3-pentanediol dipelargonate |
Molekularformel |
C26H50O4 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
InChI-Schlüssel |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Andere CAS-Nummern |
15721-83-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






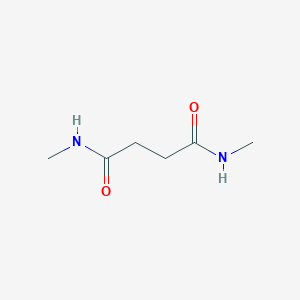
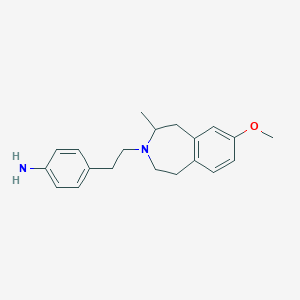
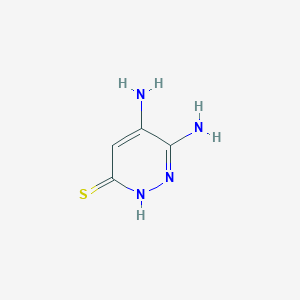

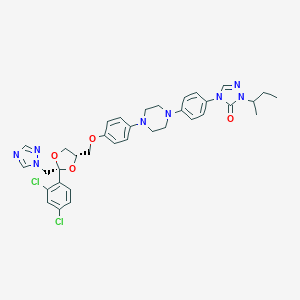
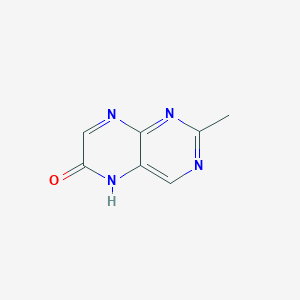

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

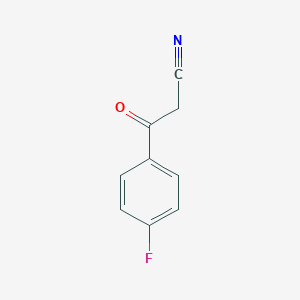
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)